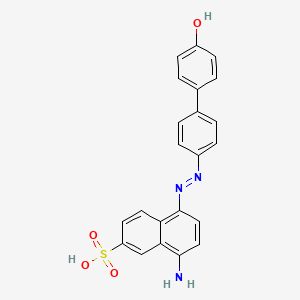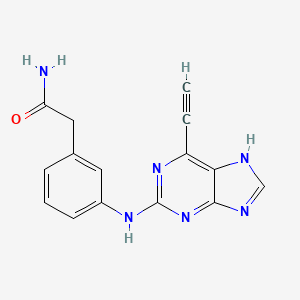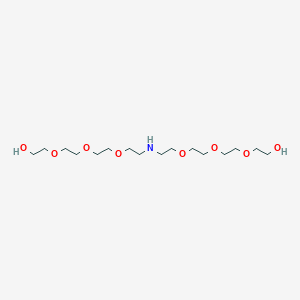
NH-bis(PEG3-OH)
Overview
Description
NH-bis(PEG3-OH): is a linear polyethylene glycol compound with two terminal hydroxyl groupsThis compound is widely used in various scientific and industrial applications due to its unique properties, such as solubility in water and organic solvents, biocompatibility, and ability to form hydrogels .
Mechanism of Action
Target of Action
Ho-apeg8-oh, also known as NH-bis-PEG4, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
NH-bis-PEG4 interacts with its targets by exploiting the intracellular ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . The compound forms a bridge between the E3 ubiquitin ligase and the target protein, leading to the degradation of the target protein .
Biochemical Pathways
The biochemical pathway primarily affected by NH-bis-PEG4 is the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of misfolded or damaged proteins . By selectively degrading target proteins, NH-bis-PEG4 can influence various downstream effects depending on the function of the target protein .
Pharmacokinetics
The compound’s peg spacers make it water-soluble, potentially altering its drug metabolism and pharmacokinetics (dmpk) properties
Result of Action
The result of NH-bis-PEG4’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the function of the degraded protein . For example, if the target protein is involved in a disease pathway, its degradation could potentially disrupt the pathway and alleviate disease symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of NH-bis-PEG4. For instance, the compound’s water solubility suggests that it might be more effective in aqueous environments . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: NH-bis(PEG3-OH) is synthesized through the polymerization of ethylene oxide. The degree of polymerization determines its molecular weight, which is calculated by dividing the molecular weight by 44 (the molecular mass of one repeating unit). The polymerization process involves the use of catalysts such as potassium hydroxide or sodium hydroxide under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of ho-apeg8-oh involves large-scale polymerization reactors where ethylene oxide is polymerized in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity. The resulting product is then purified through distillation or other separation techniques to remove any unreacted monomers or impurities .
Chemical Reactions Analysis
Types of Reactions: NH-bis(PEG3-OH) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as amines, thiols, or halides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride, phosphorus tribromide, or tosyl chloride are used for substitution reactions
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Amines, thiols, halides
Scientific Research Applications
NH-bis(PEG3-OH) has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker in polymer chemistry, and as a reagent in various organic synthesis reactions.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems, particularly in the formation of hydrogels for controlled release of therapeutic agents.
Industry: Applied in the production of surfactants, lubricants, and as a component in cosmetic formulations .
Comparison with Similar Compounds
Heptaethylene glycol: Similar in structure but with one less ethylene glycol unit.
Decaethylene glycol: Similar in structure but with two more ethylene glycol units.
Polyethylene glycol: A broader category that includes ho-apeg8-oh and other polyethylene glycols with varying degrees of polymerization
Uniqueness: NH-bis(PEG3-OH) is unique due to its specific molecular weight and the presence of two terminal hydroxyl groups, which provide it with distinct solubility and reactivity properties. Its ability to form hydrogels and its biocompatibility make it particularly valuable in biomedical applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35NO8/c18-3-7-22-11-15-24-13-9-20-5-1-17-2-6-21-10-14-25-16-12-23-8-4-19/h17-19H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDAOFBRUZCGHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)NCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


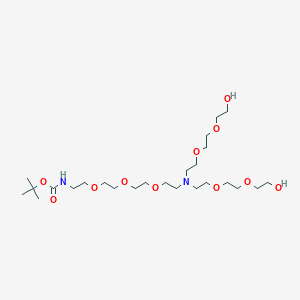
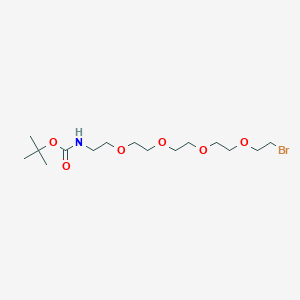




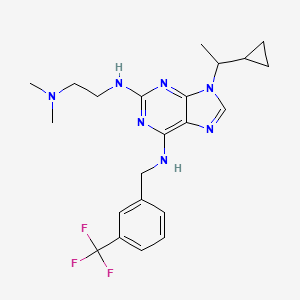
![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)


